molecular formula C14H12O3 B11882017 8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one CAS No. 1143-71-1

8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one

Cat. No.: B11882017
CAS No.: 1143-71-1
M. Wt: 228.24 g/mol
InChI Key: QFKCXFXLVRSQGV-UHFFFAOYSA-N
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Description

8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one is a complex organic compound that belongs to the class of furobenzopyrans. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one can be achieved through various synthetic routes. One common method involves the reaction of O-alkenyloxy/alkynyloxy-acetophenones with pyrazolones in the presence of triethylammonium acetate (TEAA) under microwave irradiation . Another approach includes the use of ZnO catalyst via a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction .

Industrial Production Methods: Industrial production of 8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and catalysts like ZnO can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of 8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development .

Mechanism of Action

The mechanism of action of 8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

8-(Propan-2-yl)-2H-furo2,3-hbenzopyran-2-one can be compared with other similar compounds, such as 8-(1,2-dihydroxypropan-2-yl)-9-hydroxy-2H,8H,9H-furo[2,3-h]chromen-2-one . While both compounds share a furobenzopyran core, their substituents and biological activities differ. The presence of different functional groups in 8-(Propan-2-yl)-2H-furo2,3-h

Similar Compounds

Properties

CAS No.

1143-71-1

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

8-propan-2-ylfuro[2,3-h]chromen-2-one

InChI

InChI=1S/C14H12O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-8H,1-2H3

InChI Key

QFKCXFXLVRSQGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3

Origin of Product

United States

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